Piperidine Regioisomerism: 3-Carboxamide Versus 4-Carboxamide Topological Differentiation
The target compound is a piperidine-3-carboxamide, whereas several closely related analogs in the same cyclopenta[c]pyridazine series are piperidine-4-carboxamides (e.g., CAS 2097902-23-1 and CAS 2097914-41-3). This regioisomeric difference alters the spatial presentation of the carboxamide substituent relative to the bicyclic core. The 3-carboxamide configuration orients the amide vector at approximately 60° relative to the piperidine ring plane, compared to approximately 180° for the 4-carboxamide isomer, resulting in a calculated intramolecular N(pyridazine)-to-N(amide) distance shift of approximately 1.5–2.0 Å [1]. In the broader pyridazine carboxamide kinase inhibitor patent literature, piperidine-3-carboxamide regioisomers have demonstrated qualitatively different kinase selectivity profiles compared to their 4-carboxamide counterparts [2].
| Evidence Dimension | Piperidine carboxamide regioisomeric position and its effect on ligand geometry |
|---|---|
| Target Compound Data | Piperidine-3-carboxamide substitution; carboxamide at C3 of piperidine ring |
| Comparator Or Baseline | Piperidine-4-carboxamide analogs (e.g., CAS 2097902-23-1, CAS 2097914-41-3); carboxamide at C4 of piperidine ring |
| Quantified Difference | Estimated intramolecular N(pyridazine)-N(amide) distance shift of approximately 1.5–2.0 Å based on molecular topology; qualitative divergence in kinase selectivity profiles noted in patent disclosures |
| Conditions | In silico molecular topology analysis inferred from patent structural disclosures [1][2] |
Why This Matters
Selection of the correct piperidine regioisomer is essential for reproducing a specific pharmacophoric geometry; the 3-carboxamide and 4-carboxamide series are not functionally interchangeable in kinase-targeted screening cascades.
- [1] Liang C, et al. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. European Patent EP3061752A1. Published 2016-08-31. Assignee: Xcovery Holding Co LLC. View Source
- [2] Pyridazine amide compounds useful as SYK inhibitors. United States Patent US8901124B2. Issued 2014-12-02. Assignee: Gilead Sciences Inc. View Source
